3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound notable for its diverse functional groups, including a 3,4-dimethoxyphenyl group, an oxadiazole ring, and a chromen-2-one moiety. Its molecular formula is , and it has a molecular weight of approximately 380.36 g/mol. This compound is primarily utilized in scientific research, particularly in the study of biological interactions and potential therapeutic applications.
Classification: This compound falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is also classified as a derivative of coumarin, which is recognized for its wide range of biological activities.
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one typically involves several key steps:
These synthetic pathways may require careful optimization to enhance yield and purity while minimizing by-products.
The molecular structure of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one can be represented in various formats:
InChI=1S/C20H16N2O6/c1-24-14-8-7-12(10-16(14)26-3)18-21-19(28-22-18)13-9-11-5-4-6-15(25-2)17(11)27-20(13)23/h4-10H,1-3H3
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC.
The compound features:
The chemical reactivity of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one involves several potential reactions:
The mechanism of action for compounds similar to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one often involves:
Research indicates that related compounds have demonstrated stability and long-term effects on cellular functions in both in vitro and in vivo studies .
The compound exists as a solid at room temperature with a typical purity level around 95%. Its melting point and solubility characteristics are yet to be extensively documented but are expected to align with similar coumarin derivatives.
The primary applications of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one include:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7